

Spectroscopic Data of 2,5-Dibromo-3-methoxypyrazine: A Technical Guide

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Compound of Interest

Compound Name: **2,5-Dibromo-3-methoxypyrazine**

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An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2,5-Dibromo-3-methoxypyrazine is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. [1] The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the presence of bromine atoms and a methoxy group provides versatile handles for further chemical modification through cross-coupling reactions and nucleophilic substitutions. [2] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-Dibromo-3-methoxypyrazine**. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and supported by comparative data from related pyrazine derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of **2,5-Dibromo-3-methoxypyrazine**, including the aromatic pyrazine ring, the electron-donating methoxy group, and the electron-withdrawing bromine atoms, give rise to a unique spectroscopic fingerprint. The following sections will dissect the contributions of each of these components to the overall NMR, IR, and MS spectra.

Caption: Molecular structure of **2,5-Dibromo-3-methoxypyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,5-Dibromo-3-methoxypyrazine**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2,5-Dibromo-3-methoxypyrazine** is expected to be relatively simple, showing two distinct signals corresponding to the methoxy protons and the single aromatic proton on the pyrazine ring.

Expected ^1H NMR Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-8.2	Singlet	1H	Pyrazine C-H
~4.0-4.2	Singlet	3H	Methoxy (-OCH ₃)

Interpretation:

- Aromatic Proton:** The lone proton on the pyrazine ring is expected to appear as a singlet in the downfield region (~8.0-8.2 ppm). Its deshielded nature is due to the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the ring.
- Methoxy Protons:** The three protons of the methoxy group will also give rise to a singlet, typically in the range of 4.0-4.2 ppm. The chemical shift is influenced by the electron-donating oxygen atom.

A ^1H NMR spectrum for this compound is indexed on ChemicalBook, confirming the existence of experimental data.[3]

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve 5-10 mg of **2,5-Dibromo-3-methoxypyrazine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
- Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Caption: General workflow for NMR sample preparation and data acquisition.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ^{13}C NMR Data:

Chemical Shift (δ) ppm	Assignment
~155-160	C-OCH_3
~140-145	C-Br
~135-140	C-H
~120-125	C-Br
~53-56	$-\text{OCH}_3$

Interpretation:

- Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring will have distinct chemical shifts due to the different substituents. The carbon attached to the methoxy group (C-OCH_3) is expected to be the most downfield, followed by the carbons bonded to the bromine atoms (C-Br) and the carbon with the hydrogen atom (C-H).
- Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typically around 53-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050-3150	C-H stretch	Aromatic C-H
~2950-2850	C-H stretch	Methoxy ($-\text{OCH}_3$)
~1550-1600	C=N stretch	Pyrazine ring
~1450-1500	C=C stretch	Pyrazine ring
~1250-1300	C-O stretch	Aryl ether
~1000-1100	C-O stretch	Aryl ether
~600-800	C-Br stretch	Bromo-aromatic

Interpretation:

- Aromatic C-H Stretch: A weak to medium absorption in the $3050-3150 \text{ cm}^{-1}$ region is indicative of the C-H bond on the pyrazine ring.
- Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methoxy group are expected in the $2950-2850 \text{ cm}^{-1}$ range.

- Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1450-1600 cm^{-1} region.
- C-O and C-Br Stretches: The stretching vibrations of the C-O bond of the aryl ether and the C-Br bonds will be present in the fingerprint region of the spectrum.

An FTIR spectrum of **2,5-Dibromo-3-methoxypyrazine** is available on SpectraBase.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data:

- Molecular Ion (M^+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **2,5-Dibromo-3-methoxypyrazine** ($\text{C}_5\text{H}_4\text{Br}_2\text{N}_2\text{O}$), which is approximately 268 g/mol. Due to the isotopic distribution of bromine (^{79}Br and ^{81}Br are present in a nearly 1:1 ratio), the molecular ion will appear as a characteristic isotopic cluster. The M^+ , $[\text{M}+2]^+$, and $[\text{M}+4]^+$ peaks will have a relative intensity ratio of approximately 1:2:1.
- Major Fragmentation Pathways:
 - Loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group to give an $[\text{M}-15]^+$ ion.
 - Loss of a bromine atom ($\cdot\text{Br}$) to give an $[\text{M}-79]^+$ or $[\text{M}-81]^+$ ion.
 - Loss of carbon monoxide (CO) from the ring.

A GC-MS spectrum of **2,5-Dibromo-3-methoxypyrazine** is available on SpectraBase.[\[5\]](#)

Caption: Potential fragmentation pathways for **2,5-Dibromo-3-methoxypyrazine** in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of **2,5-Dibromo-3-methoxypyrazine**. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its molecular structure. This information is indispensable for chemists working on the synthesis and application of this versatile building block in the development of new chemical entities with potential applications in medicine and agriculture.

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